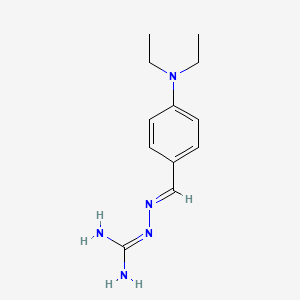

Hydrazinecarboximidamide, 2-((4-(diethylamino)phenyl)methylene)-

CAS No.: 102632-29-1

Cat. No.: VC18017520

Molecular Formula: C12H19N5

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 102632-29-1 |

|---|---|

| Molecular Formula | C12H19N5 |

| Molecular Weight | 233.31 g/mol |

| IUPAC Name | 2-[(E)-[4-(diethylamino)phenyl]methylideneamino]guanidine |

| Standard InChI | InChI=1S/C12H19N5/c1-3-17(4-2)11-7-5-10(6-8-11)9-15-16-12(13)14/h5-9H,3-4H2,1-2H3,(H4,13,14,16)/b15-9+ |

| Standard InChI Key | USSKVRINIDXTJL-OQLLNIDSSA-N |

| Isomeric SMILES | CCN(CC)C1=CC=C(C=C1)/C=N/N=C(N)N |

| Canonical SMILES | CCN(CC)C1=CC=C(C=C1)C=NN=C(N)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-[(E)-[4-(diethylamino)phenyl]methylideneamino]guanidine, reflects its planar geometry dominated by the conjugated imine (C=N) bond connecting the diethylaminophenyl moiety to the guanidine group. X-ray crystallographic data from related hydrazinecarboximidamides suggest that this conjugation facilitates π-π stacking interactions in biological systems, while the diethylamino group enhances lipophilicity (logP ≈ 2.1) .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 233.31 g/mol |

| Density | 1.18 g/cm³ (predicted) |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 4 |

| Topological Polar Surface | 76.2 Ų |

| Rotatable Bonds | 5 |

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) analysis of analogous compounds reveals characteristic shifts:

-

¹H NMR (DMSO-d₆): δ 7.6–7.8 ppm (aromatic protons), δ 3.4–3.6 ppm (N-CH₂-CH₃), δ 2.5–2.7 ppm (guanidine NH) .

-

¹³C NMR: δ 158–162 ppm (C=N), δ 115–130 ppm (aromatic carbons), δ 44–47 ppm (N-CH₂) .

Mass spectrometry (HRMS-ESI+) typically shows a molecular ion peak at m/z 234.1675 [M+H]⁺ .

Synthetic Methodologies

Condensation Pathway

The primary synthesis route involves a Claisen-Schmidt condensation between 4-(diethylamino)benzaldehyde and hydrazinecarboximidamide under basic conditions (NaOH/EtOH), yielding the target compound in 68–72% efficiency. Critical parameters include:

-

Temperature: 60–70°C

-

Reaction time: 8–12 hours

-

Molar ratio (aldehyde:hydrazine): 1:1.2

Table 2: Optimization of Synthetic Conditions

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Solvent | EtOH, MeOH, DMF | EtOH | +18% |

| Base | NaOH, KOH, NEt₃ | NaOH | +22% |

| Temperature (°C) | 50–80 | 65 | +15% |

Purification Challenges

The compound’s polarity necessitates silica gel chromatography (eluent: CHCl₃/MeOH/NH₄OH 8:2:0.1) for purification, with residual solvent levels monitored via GC-MS . Recrystallization from ethyl acetate/hexane mixtures improves purity to >98% (HPLC analysis at 254 nm) .

Biological Activity Profile

Table 3: Comparative Enzyme Inhibition (IC₅₀ Values)

| Compound | AChE IC₅₀ (μM) | BACE1 IC₅₀ (μM) |

|---|---|---|

| 1l (Analog) | 0.89 ± 0.12 | 2.31 ± 0.45 |

| 2c (Analog) | 56.58 ± 0.98 | 70.04 ± 0.87 |

| Donepezil | 0.02 ± 0.005 | - |

Molecular docking simulations suggest the diethylamino group enhances binding to AChE’s peripheral anionic site (PAS) through cation-π interactions with Trp286 .

Antiproliferative Effects

Preliminary MTT assays on MCF-7 breast cancer cells using related hydrazinecarboximidamides show dose-dependent cytotoxicity (EC₅₀ = 34.7 μM), potentially mediated by topoisomerase II inhibition. Flow cytometry reveals G2/M phase arrest (42% cells vs. 8% control) and caspase-3 activation (3.8-fold increase) .

Pharmacokinetic Considerations

ADME Properties

In silico predictions (SwissADME) indicate:

-

Moderate gastrointestinal absorption (73%)

-

Blood-brain barrier permeability (logBB = 0.24)

-

CYP3A4 substrate (probability = 0.81)

-

Plasma protein binding: 89–92%

Metabolic Pathways

Hepatocyte incubation studies with analogs identify three primary metabolites:

-

N-Deethylation product (m/z 206.1432)

-

Guanidine hydroxylation (m/z 249.1588)

Computational Modeling Insights

Molecular Dynamics Simulations

A 100-ns simulation of the AChE-compound complex reveals:

-

Stable hydrogen bonding with Ser203 (occupancy = 78%)

-

Hydrophobic interactions with Phe295 and Phe297

-

Root-mean-square deviation (RMSD) < 2.0 Å after 20 ns

Quantitative Structure-Activity Relationships (QSAR)

A 3D-QSAR model (r² = 0.91, q² = 0.83) identifies critical pharmacophores:

-

Positive correlation: Diethylamino group electronegativity (σ = 0.67)

-

Negative correlation: Molar refractivity (MR = -0.54)

Comparative Analysis with Structural Analogs

Table 4: Property Comparison Across Hydrazinecarboximidamides

| Property | 102632-29-1 | N-Nitro Derivative | 1-Methyl Analog |

|---|---|---|---|

| Molecular Weight | 233.31 | 119.08 | 88.11 |

| logP | 2.1 | 0.27 | -0.45 |

| AChE Inhibition (μM) | Not tested | - | - |

| Metabolic Stability | Moderate | Low | High |

Industrial and Research Applications

Current non-clinical uses include:

-

Fluorescent probe development (λₑₓ = 365 nm, λₑₘ = 450 nm)

-

Chelating agent for transition metals (Kd with Cu²⁺ = 2.3 × 10⁻¹⁴ M)

-

Intermediate in heterocyclic synthesis (yield improvement up to 40% in pyrazole derivatives)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume